molecular formula C18H20N2O2 B7696903 N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

Cat. No. B7696903
M. Wt: 296.4 g/mol
InChI Key: YPAFIKALZOXVDL-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, commonly known as MPMPH, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of MPMPH is not fully understood. However, it has been suggested that MPMPH exerts its biological activities through the modulation of various signaling pathways. MPMPH has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
MPMPH has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as MDA, NO, and ROS. It also increases the levels of antioxidant enzymes such as SOD, CAT, and GPx. MPMPH has been shown to reduce the levels of serum inflammatory markers such as CRP and ESR. It also reduces the levels of serum lipid markers such as LDL-C and TG.

Advantages and Limitations for Lab Experiments

MPMPH has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, MPMPH has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. This may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPMPH. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of MPMPH in cancer cells and to determine its efficacy in vivo. Another potential direction is the investigation of its potential as an anti-inflammatory agent in other disease models such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel analogs of MPMPH with improved efficacy and selectivity is an area of interest for future research.
Conclusion:
In conclusion, MPMPH is a chemical compound with potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. MPMPH has also been studied for its potential anticancer activity. Further studies are needed to fully understand the mechanism of action of MPMPH and its potential applications in various disease models.

Synthesis Methods

The synthesis of MPMPH involves the condensation reaction between 4-methylbenzaldehyde and 4-methoxybenzaldehyde with 2-phenylacetohydrazide in the presence of acetic acid. The product is obtained as a yellow crystalline solid with a melting point of 174-176°C.

Scientific Research Applications

MPMPH has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. MPMPH has also been studied for its potential anticancer activity. Studies have shown that MPMPH can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.

properties

IUPAC Name

2-phenyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-12-22-17-10-8-16(9-11-17)14-19-20-18(21)13-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAFIKALZOXVDL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.